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Introduction:

The G907 series of adhesives are two-part epoxy systems that offer robust and reliable

solutions for the permanent sealing of microfluidic devices. Their properties make them suitable

for a range of materials commonly used in microfluidics, including polydimethylsiloxane

(PDMS), glass, and various thermoplastics. Proper application and curing are critical to

achieving a void-free, high-strength bond that maintains the integrity of microchannels and is

compatible with downstream applications in cell culture and drug development. This document

provides detailed application notes and experimental protocols for using G907 series

adhesives in microfluidic device fabrication.

I. Application Notes
The G907 series, including NGAC G907-05 and G907-24, are versatile epoxy adhesives with

characteristics well-suited for microfluidic applications.

Key Advantages:

Strong and Durable Bonds: These adhesives form high-strength, permanent bonds with a

variety of substrates, ensuring device integrity even under high flow rates and pressures.
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Chemical Resistance: Cured epoxy adhesives generally offer good resistance to a range of

solvents and biological media, a critical requirement for many microfluidic-based assays.

Room Temperature Curing: Several formulations within the G907 series can cure at room

temperature, simplifying the bonding process and avoiding the need for specialized high-

temperature ovens.[1] This is particularly advantageous when working with temperature-

sensitive materials or biological components.

Thixotropic Properties: Formulations like NGAC G907-05 are thixotropic, meaning they have

a high viscosity at rest and flow more easily when agitated. This property can help to prevent

the adhesive from flowing into and blocking microchannels during the assembly process.[1]

Considerations for Use:

Pot Life: The pot life, or working time, of the mixed epoxy is a critical parameter. For

instance, NGAC G907-05 has a short pot life of 5 minutes, requiring rapid and efficient

device assembly after mixing.[1]

Cure Time: While some formulations cure at room temperature, the time to achieve full bond

strength can range from several hours to over a day.[2] Accelerated curing can often be

achieved at elevated temperatures.

Optical Transparency: For applications requiring optical detection, such as microscopy or

absorbance-based assays, the optical properties of the adhesive are important. G907-24 is

noted for its near-transparent appearance.

Biocompatibility: For cell-based assays, the biocompatibility of the cured adhesive should be

considered. While epoxies are generally inert once fully cured, it is advisable to perform

leaching and cytotoxicity tests for sensitive applications.

II. Quantitative Data Summary
The following tables summarize the key quantitative properties of two representative adhesives

from the G907 series, NGAC G907-05 and G907-24.

Table 1: Properties of NGAC G907-05 Epoxy Adhesive[1]
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Property Value

Color (Mixed) Light Yellow

Mix Ratio by Weight (Resin/Hardener) 110/93

Mixed Viscosity 4,000 cps

Specific Gravity 1.20

Hardness, Shore D 72D

Operating Temperature Range -60 to +120 °C

Glass Transition Temperature (Tg) 25 °C

Lap Shear (Al to Al) 200 psi

Percent Solids 100%

Pot Life 5 minutes

Table 2: Properties of NextGen Adhesives G907-24 Structural Epoxy Adhesive

Property Value

Color Transparent

Mix Ratio by Weight (Resin/Hardener) 100/25

Viscosity 12,000 cP

Specific Gravity 1.20 g/cc

Hardness, Shore D 88

Maximum Service Temperature, Air 130 °C

Minimum Service Temperature, Air -55 °C

Transmission, Visible ~90%

Pot Life 20 minutes

Cure Time 24 hours @ 25°C or 4 hours @ 65°C
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III. Experimental Protocols
This section provides a detailed protocol for sealing microfluidic devices using a two-part epoxy

adhesive from the G907 series. The protocol is a general guideline and may require

optimization based on the specific G907 formulation, substrate materials, and device geometry.

A. Materials and Equipment:

G907 series two-part epoxy adhesive (e.g., NGAC G907-05 or G907-24)

Microfluidic device components (e.g., PDMS slab with channels and a glass slide)

Weighing balance

Mixing container and stir rod (e.g., disposable plastic cup and wooden stick)

Vacuum desiccator

Spin coater (optional, for creating a thin, uniform adhesive layer)

Hot plate or oven

Plasma cleaner (optional, for surface activation)

Microscope for inspection

B. Experimental Workflow Diagram:
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1. Preparation

2. Adhesive Application

3. Device Assembly & Bonding

4. Curing

5. Post-Curing

Clean Device Components
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Apply Gentle Pressure

Cure at Specified Temp/Time

Inspect Bonded Device
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Caption: Workflow for sealing microfluidic devices using G907 adhesive.
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C. Detailed Protocol:

Device Component Preparation:

Thoroughly clean the surfaces of the microfluidic device components that will be bonded.

For PDMS and glass, this can be done by sonicating in isopropyl alcohol followed by

deionized water, and then drying with a stream of nitrogen.

For enhanced bonding, the surfaces can be treated with oxygen plasma immediately

before applying the adhesive. This process activates the surfaces, promoting better

adhesion.

Adhesive Preparation:

In a clean, disposable container, accurately weigh the resin and hardener components of

the G907 adhesive according to the mix ratio specified in the product's technical datasheet

(e.g., 110:93 by weight for NGAC G907-05[1]).

Thoroughly mix the two components for at least one minute until a homogenous mixture is

achieved. Be careful not to introduce excessive air bubbles during mixing.

Adhesive Application and Degassing:

Apply a thin, uniform layer of the mixed adhesive to the bonding surface of one of the

microfluidic components. This can be done using a spin coater for precise thickness

control or by carefully spreading a small amount with a clean tool. The goal is to use the

minimum amount of adhesive necessary to achieve a complete seal, thereby preventing

channel blockage.

Place the component with the applied adhesive in a vacuum desiccator and apply a

vacuum to remove any air bubbles that were introduced during mixing and application.

Degas until the bubbles have subsided.

Device Assembly and Bonding:

Carefully align the second component of the microfluidic device over the adhesive-coated

component.
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Gently bring the two parts into contact, ensuring correct alignment of the microchannels.

Apply gentle and uniform pressure to the assembly to ensure intimate contact between the

surfaces and the adhesive. This can be done by placing a small, flat weight on top of the

device.

Curing:

Transfer the assembled device to a curing environment as specified by the adhesive's

technical data.

For room temperature curing formulations, place the device on a level surface in a dust-

free environment for the recommended duration (e.g., 24 hours for G907-24).

For heat-accelerated curing, place the device in an oven or on a hotplate at the

recommended temperature for the specified time (e.g., 4 hours at 65°C for G907-24).

Post-Curing Inspection:

After the curing period is complete, allow the device to cool to room temperature.

Inspect the bonded device under a microscope to ensure a void-free seal and to check for

any adhesive that may have entered the microchannels.

IV. Logical Relationship Diagram for Bonding
Process
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Caption: Key inputs, processes, and control parameters for successful bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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